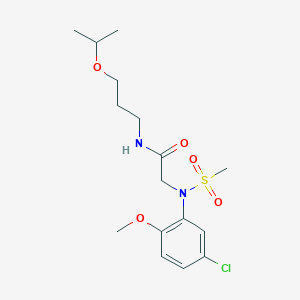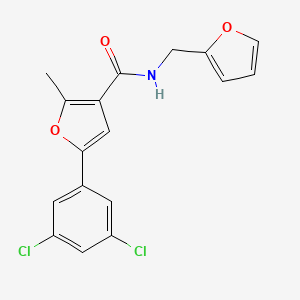![molecular formula C15H13ClINOS B4762756 N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4762756.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide
描述
N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, also known as CIT, is a novel radioligand that has been widely used in scientific research. This compound is a potent and selective antagonist of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission. In
作用机制
N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide acts as a competitive antagonist of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the DAT, N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide increases the concentration of dopamine in the synapse, which leads to an increase in dopaminergic neurotransmission. This mechanism of action has been shown to be effective in reducing the symptoms of Parkinson's disease and improving cognitive function in patients with schizophrenia.
Biochemical and Physiological Effects:
The use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide in scientific research has provided valuable insights into the biochemical and physiological effects of dopamine neurotransmission. Studies have shown that alterations in dopaminergic neurotransmission can lead to a wide range of neurological and psychiatric disorders. N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide has been used to investigate the role of the DAT in these disorders and to develop new treatments that target the dopaminergic system.
实验室实验的优点和局限性
One of the major advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide in lab experiments is its high selectivity for the DAT. This allows researchers to specifically target the DAT without affecting other neurotransmitter systems. However, there are also some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide. For example, the compound has a relatively short half-life, which limits its usefulness in long-term studies. Additionally, the compound is not suitable for use in animal models due to its high affinity for the human DAT.
未来方向
There are several future directions for research involving N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide. One area of interest is the development of new radioligands that can target other neurotransmitter systems. Another area of interest is the development of new treatments for neurological and psychiatric disorders that target the dopaminergic system. Finally, there is a need for further research into the long-term effects of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide and other radioligands on the brain and behavior.
Conclusion:
In conclusion, N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, or N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, is a potent and selective antagonist of the dopamine transporter that has been widely used in scientific research. Its high selectivity for the DAT has allowed researchers to investigate the role of the dopaminergic system in various neurological and psychiatric disorders. While there are some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide, its usefulness in lab experiments and potential for future research make it a valuable tool for understanding the complex interplay between neurotransmitter systems and behavior.
科学研究应用
N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide has been extensively used as a radioligand for the DAT in various scientific research studies. It is commonly used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to measure the density and distribution of the DAT in vivo. This has allowed researchers to investigate the role of the DAT in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNSEAQUBCFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-yn-1-amine hydrochloride](/img/structure/B4762693.png)
![methyl (4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4762714.png)
![4-{2-[(pyridin-4-ylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4762718.png)
![{1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B4762724.png)
![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)

![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4762761.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4762779.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762787.png)
![ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate](/img/structure/B4762790.png)